molecular formula C18H19N3O4S3 B2697343 4-((4-(1H-pyrazol-1-yl)phenyl)sulfonyl)-7-(thiophen-2-yl)-1,4-thiazepane 1,1-dioxide CAS No. 2034534-36-4

4-((4-(1H-pyrazol-1-yl)phenyl)sulfonyl)-7-(thiophen-2-yl)-1,4-thiazepane 1,1-dioxide

Cat. No.: B2697343
CAS No.: 2034534-36-4
M. Wt: 437.55
InChI Key: UZDAIYXRIOWQBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 4-((4-(1H-pyrazol-1-yl)phenyl)sulfonyl)-7-(thiophen-2-yl)-1,4-thiazepane 1,1-dioxide features a 1,4-thiazepane core (a seven-membered ring containing sulfur and nitrogen) modified with two sulfonyl groups (1,1-dioxide). At the 4-position, a phenylsulfonyl group substituted with a pyrazole moiety is attached, while the 7-position bears a thiophen-2-yl substituent. Such hybrid structures are often explored in medicinal chemistry for their pharmacokinetic and target-binding properties .

Properties

IUPAC Name

4-(4-pyrazol-1-ylphenyl)sulfonyl-7-thiophen-2-yl-1,4-thiazepane 1,1-dioxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O4S3/c22-27(23)14-12-20(11-8-18(27)17-3-1-13-26-17)28(24,25)16-6-4-15(5-7-16)21-10-2-9-19-21/h1-7,9-10,13,18H,8,11-12,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZDAIYXRIOWQBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCS(=O)(=O)C1C2=CC=CS2)S(=O)(=O)C3=CC=C(C=C3)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-((4-(1H-pyrazol-1-yl)phenyl)sulfonyl)-7-(thiophen-2-yl)-1,4-thiazepane 1,1-dioxide is a member of a class of compounds that have garnered attention for their potential biological activities, particularly in the context of medicinal chemistry. The following sections detail its synthesis, biological evaluations, and potential therapeutic applications.

Synthesis

The synthesis of this compound typically involves multi-step reactions that include the formation of the thiazepane ring and the introduction of the pyrazole and sulfonyl groups. The general synthetic pathway can be summarized as follows:

  • Formation of Thiazepane Core : The thiazepane ring is synthesized from appropriate precursors through cyclization reactions involving thioketones and amines.
  • Introduction of Pyrazole : A pyrazole moiety is introduced via nucleophilic substitution or cyclization reactions using pyrazole derivatives.
  • Sulfonylation : Finally, sulfonyl groups are added to enhance the compound's biological activity.

Antimicrobial Activity

Research indicates that compounds containing both pyrazole and sulfonamide functionalities exhibit significant antimicrobial properties. For instance, studies have shown that derivatives similar to the target compound demonstrate activity against various bacteria and fungi:

  • Bacterial Activity : Compounds with a similar structure have shown minimal inhibitory concentrations (MIC) comparable to standard antibiotics like ampicillin against Escherichia coli and Staphylococcus aureus .
  • Fungal Activity : While some derivatives show weak antifungal activity against Candida albicans, others exhibit no significant effects .

Antileishmanial Activity

The antileishmanial profile of related pyrazole-sulfonamide derivatives has been documented extensively. For example:

  • In Vitro Studies : Certain derivatives have been tested against Leishmania infantum and Leishmania amazonensis, showing IC50 values in the low micromolar range (e.g., IC50 = 0.059 mM for one derivative), indicating potent activity with lower cytotoxicity compared to conventional treatments like pentamidine .
  • Structure-Activity Relationship (SAR) : Molecular modeling studies suggest that modifications in electronic properties and lipophilicity significantly affect the interaction with leishmanial targets, guiding future compound design .

Case Studies

Case Study 1: Antileishmanial Efficacy
A study evaluated several pyrazole-sulfonamide derivatives for their efficacy against Leishmania species. The results highlighted that specific modifications led to enhanced activity while maintaining low toxicity levels in mammalian cells, suggesting a promising therapeutic window for these compounds .

Case Study 2: Anti-inflammatory Properties
Another set of compounds derived from similar structures exhibited notable anti-inflammatory effects, surpassing those of indomethacin in various bioassays. This was attributed to selective inhibition of COX-2 enzymes while demonstrating favorable gastrointestinal safety profiles .

Scientific Research Applications

Anticancer Properties

Recent studies have indicated that thiazepane derivatives exhibit significant anticancer activity. The compound has been evaluated for its efficacy against various cancer cell lines. For example, a study highlighted its effectiveness against human hepatocellular carcinoma (HepG-2) and human lung cancer (A-549) cell lines, demonstrating comparable results to standard anticancer drugs like cisplatin .

Antiviral Activity

The compound has also shown promise as an antiviral agent, particularly against HIV. Research indicates that thiazolidine derivatives containing pyrazole moieties can inhibit viral replication, making them potential candidates for further development in antiviral therapies .

Antioxidant and Antidiabetic Effects

In addition to its anticancer and antiviral properties, the compound has been investigated for its antioxidant capabilities and potential antidiabetic effects. Studies have shown that similar compounds can reduce oxidative stress and improve insulin sensitivity in diabetic models .

Case Study: Anticancer Activity Evaluation

A comprehensive evaluation was conducted using a series of synthesized thiazepane derivatives against cancer cell lines. The study utilized MTT assays to determine cell viability post-treatment with various concentrations of the compound. Results indicated a dose-dependent response with IC50 values comparable to established chemotherapeutics .

Case Study: Mechanistic Studies on Antiviral Activity

Mechanistic studies exploring the antiviral activity of similar thiazolidine derivatives revealed that these compounds inhibit key viral enzymes necessary for replication. Molecular docking studies confirmed binding affinities to active sites on HIV protease, suggesting a viable pathway for drug development .

Data Table: Summary of Biological Activities

Activity TypeCell Line/TargetReference
AnticancerHepG-2
A-549
AntiviralHIV
AntioxidantVarious models
AntidiabeticInsulin sensitivity

Comparison with Similar Compounds

Table 1: Key Structural Features of Comparable Compounds
Compound Class/Example Central Core Substituent R1 Substituent R2 Notable Functional Groups
Target Compound 1,4-Thiazepane 4-(1H-Pyrazol-1-yl)phenyl sulfonyl Thiophen-2-yl Sulfonyl, Pyrazole, Thiophene
Benzoimidazo[1,2-b][1,2,4]triazol-4-yl derivatives () Benzoimidazo-triazol Varied (e.g., 4-bromophenyl, thiazol-2-yl) Thiophen-2-yl or bromothiophene Bromine, Thiazole, Furan
Benzodioxine-based thiadiazole derivatives () Benzodioxine Thiadiazole-fused scaffold Hydrazine-carbothioamide Thiadiazole, Hydrazine
Thiazolo[4,5-d]pyrimidine derivatives () Thiazolo-pyrimidine Chromen-4-yl or phenyl Thioxo-tetrahydrothiazolo Thioxo, Coumarin
Key Observations :

Central Core Diversity: The target compound’s 1,4-thiazepane core distinguishes it from fused bicyclic systems (e.g., benzoimidazo-triazol in ) or planar aromatic systems (e.g., benzodioxine in ). In contrast, thiazolo-pyrimidine derivatives () prioritize aromaticity and planarity for π-π stacking interactions .

Substituent Effects :

  • The 4-(1H-pyrazol-1-yl)phenyl sulfonyl group in the target compound introduces steric bulk and hydrogen-bonding capacity via the pyrazole’s nitrogen atoms. Comparable compounds in replace this with smaller (e.g., furan) or halogenated (e.g., 4-bromophenyl) groups, which may alter solubility and metabolic stability .
  • The thiophen-2-yl substituent at R2 is shared with several derivatives. Replacing thiophene with pyridin-4-yl (as in some compounds) could enhance basicity and metal-coordination properties .

Synthetic Routes :

  • The target compound’s synthesis likely involves sulfonation and Suzuki coupling, akin to protocols for ’s benzoimidazo-triazol derivatives (General Procedure C at 40°C) .
  • Benzodioxine derivatives () employ thiosemicarbazide and sodium acetate, suggesting divergent pathways for introducing sulfur-containing groups .

Physicochemical and Crystallographic Properties

While explicit data for the target compound is absent in the evidence, inferences can be drawn:

  • Solubility: The sulfonyl group in the target compound likely improves aqueous solubility compared to non-sulfonated analogs (e.g., thiazolo-pyrimidines in ) .
  • Crystallography : SHELX programs () are widely used for refining such structures. For example, benzoimidazo-triazol derivatives () may share similar refinement challenges due to heavy atoms (e.g., bromine) or disorder in flexible thiazepane rings .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing this compound, and how can researchers optimize reaction conditions?

  • Methodological Answer : A multi-step synthesis is typically required, starting with the preparation of the thiazepane core followed by sulfonation and coupling reactions. For example, Suzuki-Miyaura cross-coupling may be employed to introduce the thiophen-2-yl group, while sulfonyl chloride intermediates could facilitate sulfonation at the phenyl-pyrazole moiety . Optimization should involve systematic variation of catalysts (e.g., Pd(PPh₃)₄), solvents (DMF or THF), and temperature (40–80°C), monitored via TLC or HPLC. Reaction progress under microwave-assisted conditions (e.g., 40°C, 3–4 hours) may improve yield, as demonstrated in analogous heterocyclic syntheses .

Q. How should researchers characterize the crystalline structure of this compound to confirm its stereochemistry?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is critical. Use SHELXTL or SHELXL for structure solution and refinement . Key steps:

  • Collect high-resolution data (resolution ≤ 0.8 Å) to resolve sulfonyl and thiazepane geometries.
  • Apply TWIN and HKLF5 commands in SHELXL for handling twinned crystals or pseudo-merohedral twinning .
  • Validate refinement with R1/wR2 convergence (< 5% discrepancy) and check for residual electron density near sulfur atoms.

Q. What analytical techniques are most effective for assessing purity and stability under varying pH/temperature conditions?

  • Methodological Answer :

  • Purity : Use HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm. Compare retention times against synthetic intermediates .
  • Stability : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) and monitor via LC-MS. For pH stability, incubate in buffers (pH 1–13) and quantify degradation products using NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data during refinement, particularly for sulfonyl and thiazepane moieties?

  • Methodological Answer : Contradictions often arise from disorder or partial occupancy. Strategies:

  • Apply restraints (e.g., DFIX, SADI) in SHELXL to maintain reasonable bond lengths/angles for the sulfonyl group .
  • Use the PART command to model disorder in the thiazepane ring, assigning occupancy factors based on electron density maps.
  • Validate with Hirshfeld surface analysis to confirm intermolecular interactions (e.g., C–H···O bonds) that stabilize the conformation .

Q. What experimental design is recommended for evaluating environmental fate, including abiotic/biotic degradation pathways?

  • Methodological Answer : Adopt a tiered approach inspired by Project INCHEMBIOL :

  • Phase 1 (Lab) : Measure logP (octanol-water partitioning) via shake-flask method and hydrolysis kinetics at pH 4–8. Use LC-MS to identify degradation products.
  • Phase 2 (Microcosm) : Incubate in soil/water systems under aerobic/anaerobic conditions. Quantify microbial degradation via ¹⁴C-labeling and monitor metabolite profiles.
  • Phase 3 (Modeling) : Apply QSAR models to predict bioaccumulation potential and ecotoxicity endpoints (e.g., Daphnia magna LC₅₀).

Q. How can researchers optimize reaction conditions to mitigate side reactions during sulfonation or heterocyclic coupling?

  • Methodological Answer :

  • Sulfonation : Use slow addition of sulfonyl chloride at 0°C to minimize polysulfonation. Quench excess reagent with aqueous NaHCO₃ .
  • Coupling : For Pd-catalyzed steps, employ Schlenk techniques to exclude oxygen and reduce Pd black formation. Monitor reaction progress via in situ IR spectroscopy (C=O or S=O stretches).
  • Statistical Analysis : Apply a Box-Behnken design to optimize variables (temperature, catalyst loading, stoichiometry) and analyze via ANOVA to identify significant factors .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.